4-Benzothiazolol
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzothiazolol and its derivatives involves several chemical routes, offering high yields and demonstrating the compound's versatility. A notable method includes the cyclization of 2-chlorophenyl thiourea and sulfuryl chloride yielding amino 4 chloro benzothiazole with high efficiency. This process highlights the influence of reaction conditions on yield, emphasizing the need for optimization to improve synthesis outcomes (Jie, 2003).
Molecular Structure Analysis
Benzothiazoles' molecular structure is pivotal for their chemical behavior and properties. The core structure consists of a benzene ring fused with a thiazole, a five-membered ring containing nitrogen and sulfur. This configuration contributes to the compound's electronic and photophysical properties, influencing its reactivity and potential applications in material science (Potopnyk et al., 2018).
Chemical Reactions and Properties
4-Benzothiazolol undergoes various chemical reactions, demonstrating its reactivity towards nucleophiles, electrophiles, and its potential for further functionalization. For instance, its chloromethyl derivatives can be further substituted with different nucleophiles, showcasing the compound's versatility in synthetic chemistry (Tanabe & Sanemitsu, 1988). Additionally, its ability to participate in C-H thiolation reactions underscores its utility in constructing complex heterocyclic systems (Qian et al., 2017).
Physical Properties Analysis
The physical properties of 4-Benzothiazolol, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition. These properties are crucial for determining the compound's suitability in various applications, from pharmaceuticals to materials science.
Chemical Properties Analysis
4-Benzothiazolol's chemical properties, including its reactivity patterns, stability under different conditions, and interactions with other chemical species, are central to its applications in synthesis and industry. Its ability to form stable heterocyclic compounds with potential biological activity further underscores the importance of understanding its chemical behavior (Bhoi et al., 2016).
Scientific Research Applications
Antitumor Applications : Benzothiazoles, including 4-Benzothiazolol derivatives, have been extensively studied for their potent and selective antitumor properties. For instance, the development of the antitumor benzothiazole prodrug Phortress is a significant advancement in this field. This prodrug has undergone Phase 1 trials for its selective and potent antitumor properties, particularly in the treatment of breast cancer, and its mechanism involves selective uptake into sensitive cells, AhR binding, and induction of cytochrome P450 isoform 1A1, leading to cell death (Bradshaw & Westwell, 2004).
Prodrug Design for Enhanced Bioavailability : The design of amino acid prodrugs of benzothiazoles, such as lysylamide prodrugs, addresses the limitations posed by the lipophilicity of benzothiazoles. These prodrugs show promising results in preclinical evaluations for the treatment of breast and ovarian cancer (Bradshaw et al., 2002).
Selective Estrogen Receptor Modulators (SERMs) : Benzothiazoles are integral in the development of SERMs like raloxifene and arzoxifene, used for postmenopausal osteoporosis and breast cancer treatment. Studies have shown that the metabolism of these compounds can be modulated by structural changes, affecting their efficacy and toxicity (Qin et al., 2009).
Immunomodulation Potential : Synthetic derivatives of benzothiazoles have shown significant immunomodulatory activities, suggesting their potential application in immune system disorders. Some compounds have demonstrated potent inhibitory activities on peripheral blood mononuclear cells and interleukin production, indicating possible use in autoimmune diseases (Khan et al., 2016).
In vitro Anti-Tumor Activity : 2-(4-Aminophenyl)benzothiazoles have shown selective profiles of in vitro anti-tumor activity against various human mammary carcinoma cell lines. This selective potency and unique profiles of growth inhibition suggest a novel mode of action distinct from clinically active chemotherapeutic agents (Bradshaw et al., 1998).
Safety And Hazards
When handling 4-Benzothiazolol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKDDMHHUEVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224947 | |
Record name | 4-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzothiazolol | |
CAS RN |
7405-23-4 | |
Record name | 4-Hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzothiazolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzothiazolol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.